molecular formula C16H11Cl2N3O B2906499 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide CAS No. 338403-16-0

4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide

Cat. No.: B2906499
CAS No.: 338403-16-0
M. Wt: 332.18
InChI Key: ZOKLAAOZHAJWKK-RAXLEYEMSA-N
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Description

4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide is a synthetic organic compound characterized by the presence of chloro, phenyl, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanovinyl intermediate. This intermediate is then reacted with 4-chlorobenzenecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and cyano groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide
  • 4-chloro-N’-[2-(4-bromophenyl)-2-cyanovinyl]benzenecarbohydrazide
  • 4-chloro-N’-[2-(4-fluorophenyl)-2-cyanovinyl]benzenecarbohydrazide

Uniqueness

4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide is unique due to the specific combination of chloro and cyano functional groups, which confer distinct chemical and biological properties. Compared to similar compounds with different halogen substitutions, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-chloro-N'-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-14-5-1-11(2-6-14)13(9-19)10-20-21-16(22)12-3-7-15(18)8-4-12/h1-8,10,20H,(H,21,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLAAOZHAJWKK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNNC(=O)C2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NNC(=O)C2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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